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Compound of Interest

Compound Name:
4-Chloro-8-methoxy-2-

methylquinoline

Cat. No.: B1630563 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 4-Chloro-8-methoxy-2-methylquinoline, a key intermediate in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and

interpretations presented herein are grounded in established principles and validated through

authoritative sources to ensure scientific integrity and practical applicability.

Introduction
4-Chloro-8-methoxy-2-methylquinoline (C₁₁H₁₀ClNO, Molar Mass: 207.66 g/mol , CAS:

64951-58-2) is a substituted quinoline derivative with significant potential in various research

domains.[1][2] The precise elucidation of its molecular structure is paramount for its application

in the synthesis of novel bioactive compounds and functional materials.[3] Spectroscopic

techniques are indispensable tools for this purpose, providing a detailed fingerprint of the

molecule's atomic and electronic framework. This guide will delve into the theoretical

underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra

of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For 4-Chloro-8-methoxy-2-methylquinoline, both ¹H and ¹³C NMR are crucial for
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confirming the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Chloro-8-methoxy-2-methylquinoline is expected to exhibit

distinct signals for the aromatic protons, the methyl group, and the methoxy group. The

chemical shifts are influenced by the electronic effects of the substituents (the chloro, methoxy,

and methyl groups) on the quinoline core.[4][5]

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 ~6.8 - 7.0 Singlet (s) -

H-5 ~7.4 - 7.6 Doublet (d) ~8.0

H-6 ~7.1 - 7.3 Triplet (t) ~8.0

H-7 ~6.9 - 7.1 Doublet (d) ~8.0

2-CH₃ ~2.6 - 2.8 Singlet (s) -

8-OCH₃ ~3.9 - 4.1 Singlet (s) -

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (6.8 - 7.6 ppm): The protons on the benzene ring (H-5, H-6, and H-7) will

appear in this region. The electron-donating methoxy group at position 8 will shield these

protons, shifting them slightly upfield compared to unsubstituted quinoline.[4] The chloro

group at position 4 will have a deshielding effect on the nearby protons. The singlet for H-3 is

due to the absence of adjacent protons.

Methyl Protons (2.6 - 2.8 ppm): The methyl group at position 2 is attached to a sp² hybridized

carbon and will appear as a singlet.

Methoxy Protons (3.9 - 4.1 ppm): The three protons of the methoxy group are equivalent and

will give rise to a sharp singlet.

Predicted ¹³C NMR Spectral Data
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The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~158 - 160

C-3 ~120 - 122

C-4 ~145 - 147

C-4a ~148 - 150

C-5 ~126 - 128

C-6 ~122 - 124

C-7 ~115 - 117

C-8 ~155 - 157

C-8a ~138 - 140

2-CH₃ ~23 - 25

8-OCH₃ ~55 - 57

Interpretation of the ¹³C NMR Spectrum:

Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-8) and the bridgehead

carbons (C-4a, C-8a) will have distinct chemical shifts. The electronegative chlorine atom will

cause a significant downfield shift for C-4.[5] The oxygen of the methoxy group will also

cause a downfield shift for C-8.

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 115-

140 ppm.

Aliphatic Carbons: The methyl and methoxy carbons will appear in the upfield region of the

spectrum.

Experimental Protocol for NMR Spectroscopy
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A standard protocol for acquiring high-quality NMR spectra of 4-Chloro-8-methoxy-2-
methylquinoline is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to the ¹H spectrum due to the lower natural abundance of

the ¹³C isotope.

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and

carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Sample Preparation Data Acquisition
Data Processing & Analysis

Weigh 5-10 mg of
4-Chloro-8-methoxy-2-methylquinoline

Dissolve in ~0.6 mL
of deuterated solvent Transfer to NMR tube 1D NMR

(¹H & ¹³C)

2D NMR (Optional)
(COSY, HSQC)

for detailed analysis

Fourier Transform Phase & Baseline Correction Integration & Peak Picking Spectral Interpretation
& Structure Elucidation

Click to download full resolution via product page

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 4-Chloro-8-methoxy-2-
methylquinoline will show characteristic absorption bands for the aromatic ring, C-H, C-O, C-

N, and C-Cl bonds.[6][7]
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Predicted IR Spectral Data
Vibrational Mode

Predicted Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch (CH₃,

OCH₃)
2850 - 3000 Medium

C=C and C=N Aromatic Ring

Stretch
1500 - 1650 Strong, multiple bands

C-O Stretch (Aryl Ether)
1200 - 1275 (asymmetric)1000

- 1075 (symmetric)
Strong

C-Cl Stretch 700 - 850 Strong

Out-of-plane C-H Bending 750 - 900 Strong

Interpretation of the IR Spectrum:

C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching,

while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and

methoxy groups.

Aromatic Ring Vibrations: The sharp, strong absorptions in the 1500-1650 cm⁻¹ region are

indicative of the C=C and C=N stretching vibrations within the quinoline ring system.

C-O Stretching: The strong bands corresponding to the asymmetric and symmetric stretching

of the aryl ether C-O bond are a key indicator of the methoxy group.[7]

C-Cl Stretching: A strong absorption in the fingerprint region (700-850 cm⁻¹) can be

attributed to the C-Cl stretching vibration.

Out-of-plane Bending: The pattern of strong bands in the 750-900 cm⁻¹ region can provide

further information about the substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy
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Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is

ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the

solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. Then, the sample spectrum is recorded and the background is automatically

subtracted.
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Figure 2: Workflow for Infrared (IR) spectroscopy.

Mass Spectrometry (MS)
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Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and elemental composition of a molecule. It also offers insights into the

structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data
For 4-Chloro-8-methoxy-2-methylquinoline, Electron Ionization (EI) would be a suitable

method. The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) and

several characteristic fragment ions.

m/z Ion
Predicted Relative

Abundance
Description

207/209 [M]⁺˙ High

Molecular ion peak

(with isotopic peak for

³⁷Cl)

192 [M - CH₃]⁺ Moderate

Loss of a methyl

radical from the

methoxy group

178 [M - C₂H₃]⁺ Moderate
Loss of a neutral

acetylene molecule

172 [M - Cl]⁺ Low
Loss of a chlorine

radical

164 [M - CH₃ - CO]⁺ Moderate
Subsequent loss of

carbon monoxide

140 [M - Cl - HCN]⁺ Moderate

Loss of HCN from the

quinoline ring after

chlorine loss

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The molecular ion peak will appear at m/z 207, corresponding to the

molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 209

(approximately one-third the intensity) will be observed due to the natural abundance of the
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³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine

atom.

Fragmentation Pattern: The fragmentation of substituted quinolines can be complex.

Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical

(CH₃˙) followed by the elimination of carbon monoxide (CO).[8] The quinoline ring itself can

undergo fragmentation by losing hydrogen cyanide (HCN).[9] The chloro-substituent can also

be lost as a radical. The relative abundances of these fragment ions provide clues about the

stability of the different parts of the molecule.

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile

compounds.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-

rich spectra of small organic molecules.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate

the ions based on their mass-to-charge ratio.

Detection: An electron multiplier or a similar detector is used to detect the ions.

Sample Introduction

Mass Spectrometry Data Analysis

Direct Insertion Probe
(Solid)

Ionization
(e.g., Electron Ionization)

Gas Chromatography
(GC-MS)

Mass Analysis
(e.g., Quadrupole, TOF) Detection Identify Molecular Ion Peak

(and isotopic pattern) Analyze Fragmentation Pattern Propose Fragmentation
Mechanisms Confirm Molecular Structure
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Figure 3: General workflow for Mass Spectrometry (MS) analysis.
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Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive

approach to the structural elucidation of 4-Chloro-8-methoxy-2-methylquinoline. While the

specific spectral data presented in this guide are based on established principles and data from

closely related compounds, they provide a robust framework for researchers to interpret their

own experimental results. The detailed protocols and interpretation guidelines offered herein

are designed to ensure the accurate and reliable characterization of this important chemical

entity, thereby facilitating its use in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630563?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

